molecular formula C11H22O3 B053545 2-Ethoxy-2-hexyl-1,3-dioxolane CAS No. 120159-12-8

2-Ethoxy-2-hexyl-1,3-dioxolane

Cat. No.: B053545
CAS No.: 120159-12-8
M. Wt: 202.29 g/mol
InChI Key: QNAGPSSBKHQJSD-UHFFFAOYSA-N
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Description

2-Ethoxy-2-hexyl-1,3-dioxolane is a cyclic ether derivative with a 1,3-dioxolane backbone substituted with ethoxy and hexyl groups at the 2-position. This compound belongs to the acetal/ketal family, characterized by their stability under basic conditions and sensitivity to acidic hydrolysis. The ethoxy group enhances polarity, while the hexyl chain contributes to hydrophobicity, making it a versatile solvent or intermediate in organic synthesis and specialty chemical applications.

Properties

CAS No.

120159-12-8

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-ethoxy-2-hexyl-1,3-dioxolane

InChI

InChI=1S/C11H22O3/c1-3-5-6-7-8-11(12-4-2)13-9-10-14-11/h3-10H2,1-2H3

InChI Key

QNAGPSSBKHQJSD-UHFFFAOYSA-N

SMILES

CCCCCCC1(OCCO1)OCC

Canonical SMILES

CCCCCCC1(OCCO1)OCC

Synonyms

1,3-Dioxolane,2-ethoxy-2-hexyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₂O₃ (inferred from structural analogs) .
  • Boiling Point : Estimated 201–203°C (based on 2-hexyl-1,3-dioxolane analogs) .
  • Density : ~0.955 g/cm³ (similar to 2-hexyl-1,3-dioxolane) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Ethoxy-2-hexyl-1,3-dioxolane with structurally related dioxolanes:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Applications
2-Ethoxy-2-hexyl-1,3-dioxolane C₁₁H₂₂O₃ 202.29* 201–203* 0.955* Solvent, specialty chem
2-Hexyl-1,3-dioxolane C₉H₁₈O₂ 158.24 201–203 0.955 Solvent, intermediates
2-Methyl-1,3-dioxolane C₄H₈O₂ 88.11 80–82 1.063 Lab reagent, synthesis
4-Methyl-2-pentyl-1,3-dioxolane C₉H₁₈O₂ 158.24 Not reported Not reported Flavoring agent (fruity)
2-Ethoxy-1,3-dioxolane C₅H₁₀O₃ 118.13 135–137 1.080 Solvent, organic reactions

*Estimated based on analogs.

Key Observations :

  • Substituent Effects : The hexyl group in 2-hexyl-1,3-dioxolane increases hydrophobicity and boiling point compared to smaller substituents (e.g., methyl or ethoxy groups). The addition of an ethoxy group in 2-Ethoxy-2-hexyl-1,3-dioxolane likely enhances polarity without significantly altering boiling points due to steric and electronic balancing .
  • Thermochemical Data : Group contribution models (e.g., enthalpy of formation) show that branched substituents (e.g., isopropyl) in dioxolanes introduce steric strain, leading to deviations between experimental and predicted values. This suggests that 2-Ethoxy-2-hexyl-1,3-dioxolane may exhibit similar complexities in thermodynamic calculations .

Market Insights :

  • Production of substituted dioxolanes is concentrated in Asia (China), Europe, and North America, with China leading in capacity expansion .
  • Demand for 2-ethyl-2-methyl-1,3-dioxolane (a structural analog) is driven by downstream products in adhesives and resins, highlighting the commercial relevance of substituted dioxolanes .

Thermochemical and Stability Comparisons

From , thermochemical parameters (e.g., enthalpy of formation) for selected dioxolanes are:

Compound Enthalpy (kJ/mol)
2-Methyl-1,3-dioxolane 23.51
2-Methoxy-1,3-dioxolane 22.79
2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane 54.49
2-Phenyl-1,3-dioxolane 36.69

The higher enthalpy of 2-Ethoxy-4,4,5,5-tetramethyl-1,3-dioxolane reflects increased steric bulk and stability, a trend likely applicable to 2-Ethoxy-2-hexyl-1,3-dioxolane due to its hexyl substituent .

Research Findings and Challenges

  • Synthesis : Substituted dioxolanes are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. For 2-Ethoxy-2-hexyl-1,3-dioxolane, this would involve reacting hexyl glycol with ethyl glyoxylate, though specific protocols require further study .
  • Stability : Dioxolanes with bulky groups (e.g., hexyl) exhibit resistance to hydrolysis under neutral conditions but decompose in acidic environments, limiting their use in certain formulations .

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